2-(5-(4-Methoxyphenyl)isoxazole-3-carboxamido)benzoicacid
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Overview
Description
2-(5-(4-Methoxyphenyl)isoxazole-3-carboxamido)benzoic acid is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Methoxyphenyl)isoxazole-3-carboxamido)benzoic acid typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring is formed by the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-Methoxyphenyl)isoxazole-3-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
2-(5-(4-Methoxyphenyl)isoxazole-3-carboxamido)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-(4-Methoxyphenyl)isoxazole-3-carboxamido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid: This compound is structurally similar but lacks the benzoic acid amide group.
5-(4-Methylphenyl)isoxazole-3-carboxylic acid: This compound has a methyl group instead of a methoxy group on the phenyl ring.
Uniqueness
2-(5-(4-Methoxyphenyl)isoxazole-3-carboxamido)benzoic acid is unique due to the presence of both the isoxazole ring and the benzoic acid amide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H14N2O5 |
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Molecular Weight |
338.3 g/mol |
IUPAC Name |
2-[[5-(4-methoxyphenyl)-1,2-oxazole-3-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C18H14N2O5/c1-24-12-8-6-11(7-9-12)16-10-15(20-25-16)17(21)19-14-5-3-2-4-13(14)18(22)23/h2-10H,1H3,(H,19,21)(H,22,23) |
InChI Key |
YDDOPOQZYAXQJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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